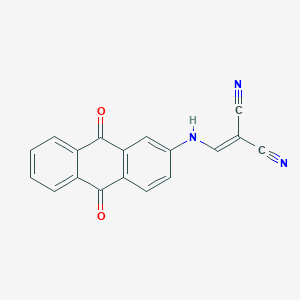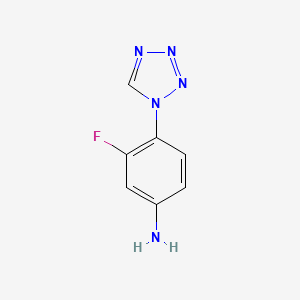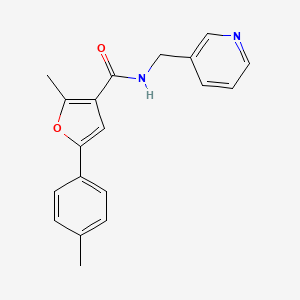![molecular formula C20H16N2O6 B2665841 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-74-0](/img/structure/B2665841.png)
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents. Unfortunately, specific synthesis information for this compound was not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include factors like its melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties data for this compound was not found .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which include compounds structurally similar to the specified chemical, have been studied for their significant antimicrobial activity. These compounds have shown in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
P-Glycoprotein Inhibition
- Compounds such as HM-30181, which include 4-oxo-4H-chromene-2-carboxylic acid, a structurally related compound, have been identified as P-glycoprotein inhibitors. These compounds have shown the potential in inhibiting drug resistance mediated by P-glycoprotein in cancer therapy (Paek et al., 2006).
Ligand Formation in Metal Complexes
- Highly substituted pyrazoles and chromen-2-ones, closely related to the mentioned compound, have been used as ligands in the formation of complexes with platinum(II) and palladium(II) metal ions. These complexes have been studied for their potential applications in various fields, including catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).
Crown Ether Synthesis
- Chromen-2-one derivatives have been used in the synthesis of novel chromenone crown ethers. These ethers have been studied for their stability constants with ions like Na⁺ and K⁺, indicating potential applications in ion recognition and selective ion transport (Gündüz et al., 2006).
Antioxidant and Antihyperglycemic Agents
- Derivatives of chromen-2-one, similar to the mentioned compound, have been synthesized and shown promising results as antioxidant and antihyperglycemic agents. These compounds could be significant in the development of new treatments for diabetes and oxidative stress-related diseases (Kenchappa et al., 2017).
Anti-Cancer Properties
- Flavonoid derivatives containing chromen-4-one structures, which are structurally related, have been investigated for their anti-cancer properties, particularly against breast cancer cell lines. The research indicates potential therapeutic applications in oncology (Singh et al., 2017).
COX-2 Inhibition
- Certain derivatives of chromen-4-one have been characterized as selective COX-2 inhibitors, suggesting potential applications in the treatment of inflammation and pain management (Rullah et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-14-8-4-6-11-10-13(20(23)27-16(11)14)19-21-18(22-28-19)12-7-5-9-15(25-2)17(12)26-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBVHNMCGXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

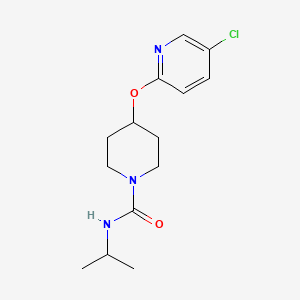
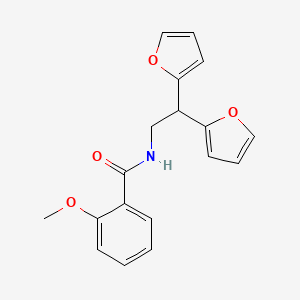
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
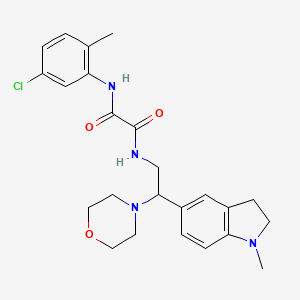
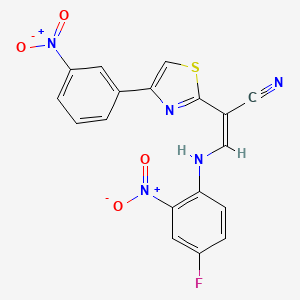


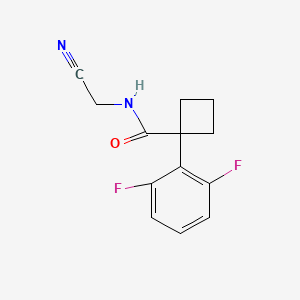
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)

